
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide
Vue d'ensemble
Description
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, Furan-2-yl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and it has been shown to have a variety of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Materials Science and Optoelectronics
Imidazo [1,5-a]pyridine derivatives, including our compound of interest, serve as versatile scaffolds in materials science. Their unique chemical structure and optical behaviors make them valuable for designing optoelectronic devices. Researchers have explored their use in light-emitting diodes (LEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). The electron-rich furan moiety in our compound contributes to its potential in these applications .
Biomedical Applications
The pharmaceutical field benefits from imidazo [1,5-a]pyridine derivatives due to their biological properties. Our compound’s structure suggests potential as an anti-cancer drug. Researchers have investigated its cytotoxic effects on cancer cells, aiming to develop targeted therapies. Additionally, these derivatives can act as fluorescent emitters for confocal microscopy and imaging, aiding in disease diagnosis and drug delivery studies .
Polymer Chemistry
Furan-based copolymers have attracted interest for their biocompatibility and potential biomedical applications. While not directly related to our compound, enzymatically synthesized furan-based copolymers exhibit promising material properties. For instance, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) copolymers have been characterized and evaluated. These materials could find use in tissue engineering, drug delivery, and wound healing .
Catalysis and Organic Synthesis
Although specific studies on our compound are scarce, furan-containing molecules often participate in catalytic reactions. Researchers explore their use as ligands in transition metal-catalyzed processes. Additionally, the synthesis of chroman-4-one derivatives (related to furan) has seen significant developments. These compounds have potential applications in drug discovery and agrochemicals .
Functional Materials
Imidazo [1,5-a]pyridine derivatives may contribute to functional materials beyond optoelectronics. Their versatile nature allows for modification, leading to applications in sensors, molecular switches, and luminescent materials. Researchers continue to explore novel derivatives with tailored properties for specific functions .
Supramolecular Chemistry
Supramolecular assemblies based on imidazo [1,5-a]pyridine cores offer opportunities for designing host-guest systems, molecular recognition, and self-assembly. These structures can be used in drug delivery, nanotechnology, and responsive materials. While our compound’s specific role in this field remains to be elucidated, it aligns with the broader trend in supramolecular chemistry .
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(20-13-14-4-1-9-19-12-14)6-2-10-22-18(24)8-7-15(21-22)16-5-3-11-25-16/h1,3-5,7-9,11-12H,2,6,10,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJZXRIZBTAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



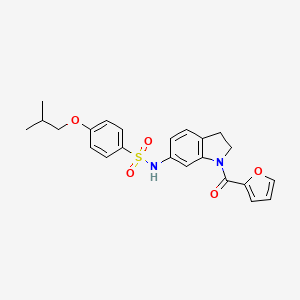
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
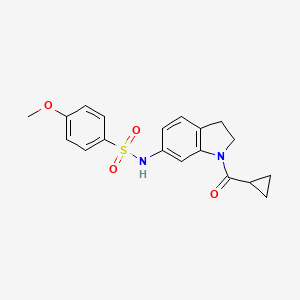
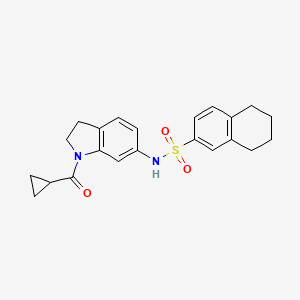

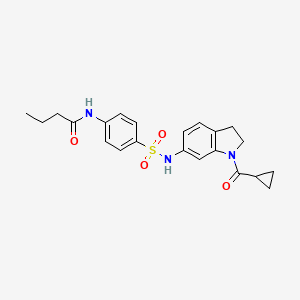
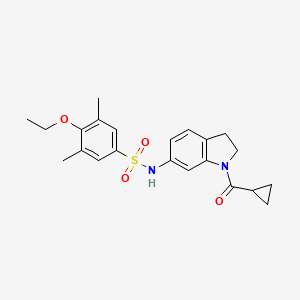

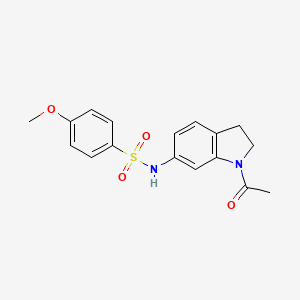
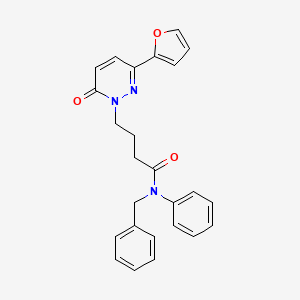
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3202613.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3202616.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3202623.png)